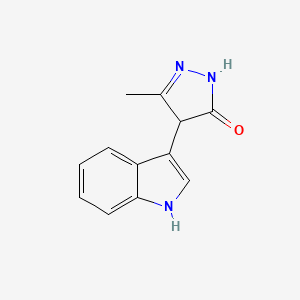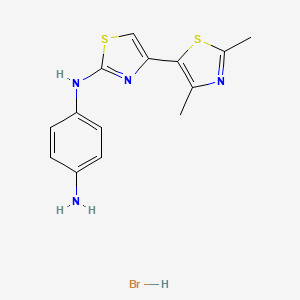
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a tetrazolium compound that is used to assess cell viability and proliferation in a variety of cell types. MTT is an important tool in the field of cell biology and is used to study the effects of various compounds on cell growth and survival.
作用机制
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan produced is proportional to the number of viable cells present in the sample. This reaction is used to assess the viability of cells and the effects of various compounds on cell growth and survival.
Biochemical and Physiological Effects:
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely as a research tool in the laboratory.
实验室实验的优点和局限性
One of the main advantages of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is its ease of use and reliability. It is a simple and inexpensive assay that can be performed quickly and easily. However, one limitation of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is that it is not suitable for use with all cell types. Some cells may not reduce N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide to formazan, leading to inaccurate results. Additionally, N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays can be affected by certain compounds, such as antioxidants, that can interfere with the reduction of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
未来方向
There are several future directions for research involving N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of interest is the development of new tetrazolium compounds that can be used in cell viability assays. Another area of interest is the study of the effects of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide on various cell types and the development of new applications for this compound. Additionally, there is ongoing research into the mechanisms of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide reduction and the factors that can affect the accuracy of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays.
合成方法
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with 1,4-benzenediamine. The reaction yields N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, which is then purified and used in scientific research.
科学研究应用
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is used in a variety of scientific research applications, including cell viability assays, cell proliferation assays, and cytotoxicity assays. It is a commonly used tool in the field of cancer research, where it is used to study the effects of chemotherapy drugs on cancer cells. N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also used in the study of infectious diseases, where it is used to assess the effects of antimicrobial agents on bacterial and fungal cells.
属性
IUPAC Name |
4-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2.BrH/c1-8-13(20-9(2)16-8)12-7-19-14(18-12)17-11-5-3-10(15)4-6-11;/h3-7H,15H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSHLPBCCZWAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)
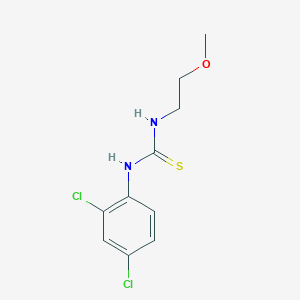
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
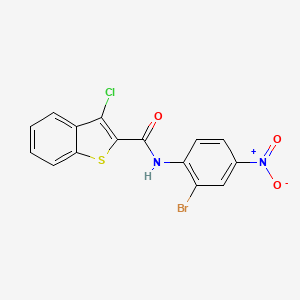
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)
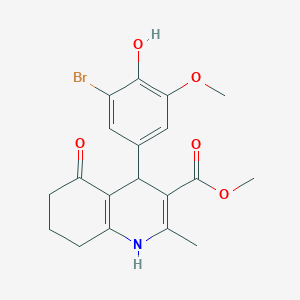
![2-isopropyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5029443.png)
